molecular formula C21H19N3O2 B5806191 N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide

N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide

Cat. No. B5806191
M. Wt: 345.4 g/mol
InChI Key: ICGOEUUNFLUHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide, also known as AMPA, is a chemical compound used in scientific research for its ability to activate glutamate receptors. It is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide is commonly used in scientific research to study the mechanisms of glutamate receptors, specifically the this compound receptor. It is used to activate the receptor and study its effects on neuronal signaling, synaptic plasticity, and long-term potentiation. This compound has also been used in studies related to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in studies related to drug addiction and pain management.

Mechanism of Action

N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide works by binding to the this compound receptor and causing an influx of positively charged ions, such as sodium and calcium, into the cell. This influx of ions leads to depolarization of the cell and the generation of an action potential. This mechanism of action is similar to that of glutamate, the endogenous ligand of the this compound receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the enhancement of synaptic transmission, the induction of long-term potentiation, and the modulation of neuronal plasticity. It has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide in lab experiments is its ability to selectively activate the this compound receptor, which allows for the study of specific signaling pathways and the effects of receptor activation. However, one limitation is that this compound can also activate other glutamate receptors, such as the kainate receptor, which can complicate the interpretation of results.

Future Directions

For N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide research include the development of more selective this compound receptor agonists and antagonists, the study of the effects of this compound on different types of neurons and in different brain regions, and the investigation of the role of this compound in various neurological disorders. Additionally, research on the effects of this compound on non-neuronal cells, such as immune cells and glial cells, may also be of interest.

Synthesis Methods

N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide can be synthesized through various methods, including the reaction of 2-phenylacetyl chloride with 5-acetyl-2-methyl-6-phenyl-4-pyrimidinamine in the presence of a base. Another method involves the reaction of 2-phenylacetyl chloride with 5-acetyl-2-methyl-6-phenyl-4-pyrimidinone in the presence of a base. Both methods result in the formation of this compound, which can be purified through recrystallization.

properties

IUPAC Name

N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-14(25)19-20(17-11-7-4-8-12-17)22-15(2)23-21(19)24-18(26)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3,(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGOEUUNFLUHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)NC(=O)CC2=CC=CC=C2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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